Cinametic acid

Übersicht

Beschreibung

Cinametic acid, also known as phenylacrylic acid, is an organic compound with the molecular formula C9H8O2. It is a white crystalline substance that is slightly soluble in water and freely soluble in many organic solvents. This compound is classified as an unsaturated carboxylic acid and occurs naturally in a variety of plants, including cinnamon bark and some fruits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cinametic acid can be synthesized through several methods:

Perkin Reaction: This is the oldest commercially used route, involving the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate.

Base-Catalyzed Condensation: This method involves the condensation of acetyl chloride and benzaldehyde, followed by hydrolysis of the acid chloride product.

Oxidation of Cinnamaldehyde: Another method involves the oxidation of cinnamaldehyde.

Industrial Production Methods: Industrial production of this compound typically employs the Perkin reaction due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to optimize yield and purity .

Analyse Chemischer Reaktionen

Zimtsäure durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Zimtsäure kann oxidiert werden, um Benzoesäure zu produzieren.

Reduktion: Sie kann reduziert werden, um Phenylpropionsäure zu erzeugen.

Substitution: Die Verbindung kann elektrophile Substitutionsreaktionen eingehen, insbesondere am Phenylring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Substitution: Elektrophile Substitutionsreaktionen erfordern oft Katalysatoren wie Aluminiumchlorid.

Hauptprodukte, die gebildet werden:

Oxidation: Benzoesäure.

Reduktion: Phenylpropionsäure.

Substitution: Verschiedene substituierte Phenylacrylsäuren, abhängig von dem eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Zimtsäure hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Zimtsäure spielt eine Rolle im Pflanzenstoffwechsel und in Abwehrmechanismen.

Industrie: Zimtsäure wird aufgrund ihres charakteristischen Aromas in der Aroma- und Duftstoffindustrie verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Zimtsäure beinhaltet mehrere Pfade:

Hemmung von Pro-Inflammatory Cytokines: Zimtsäure hemmt die Aktivität von pro-inflammatorischen Cytokines, wodurch Entzündungen reduziert werden.

Modulation von Stoffwechselwegen: Sie verbessert die Insulinsensitivität und den Glukosestoffwechsel, indem sie wichtige Stoffwechselwege moduliert.

Aktivierung von Kernrezeptoren: Zimtsäure interagiert mit Kernrezeptoren wie Peroxisomen-Proliferator-aktivierten Rezeptoren (PPARs) und reguliert so den Lipidstoffwechsel und die Glukosehomöostase.

Wirkmechanismus

The mechanism of action of cinametic acid involves several pathways:

Inhibition of Pro-Inflammatory Cytokines: this compound inhibits the activity of pro-inflammatory cytokines, reducing inflammation.

Modulation of Metabolic Pathways: It improves insulin sensitivity and glucose metabolism by modulating key metabolic pathways.

Activation of Nuclear Receptors: this compound interacts with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), regulating lipid metabolism and glucose homeostasis.

Vergleich Mit ähnlichen Verbindungen

Zimtsäure ähnelt anderen Phenylpropanoiden wie:

Benzoesäure: Beide Verbindungen haben einen Benzolring, aber Benzoesäure fehlt die Acrylsäuregruppe.

Phenylessigsäure: Ähnliche Struktur, aber mit einer anderen funktionellen Gruppenanordnung.

Phenylpropionsäure: Ein Reduktionsprodukt von Zimtsäure.

Einzigartigkeit: Die einzigartige Kombination aus einem Benzolring, einer Alken-Doppelbindung und einer Acrylsäure-Funktionsgruppe in Zimtsäure ermöglicht es, an einer Vielzahl von chemischen Reaktionen und biologischen Prozessen teilzunehmen, wodurch es zu einer vielseitigen Verbindung in verschiedenen Bereichen wird .

Eigenschaften

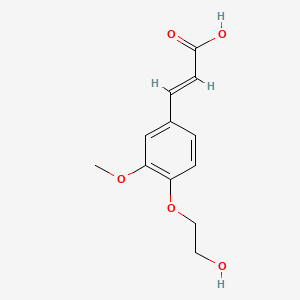

IUPAC Name |

3-[4-(2-hydroxyethoxy)-3-methoxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-11-8-9(3-5-12(14)15)2-4-10(11)17-7-6-13/h2-5,8,13H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUMZJCKFQVSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865786 | |

| Record name | 3-[4-(2-Hydroxyethoxy)-3-methoxyphenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35703-32-3 | |

| Record name | 3-[4-(2-Hydroxyethoxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35703-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.